Ramelteon

Descripción general

Descripción

Ramelteon is a synthetic analog of melatonin that acts specifically on MT1 and MT2 melatonin receptors . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Ramelteon is used to treat insomnia, particularly delayed sleep onset .

Synthesis Analysis

Ramelteon can be synthesized from commercially available 2,3-dihydrobenzofuran-4-amine . An efficient three-step synthetic route has been reported, which represents the shortest racemic synthesis to date with a 26% overall yield . Another synthesis method involves the Vilsmeier-Haack reaction, Wittig-Horner condensation, and reduction to give ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propinate .

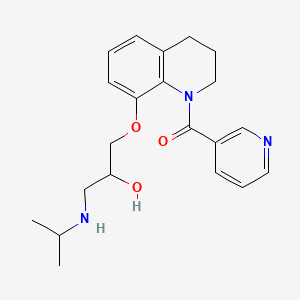

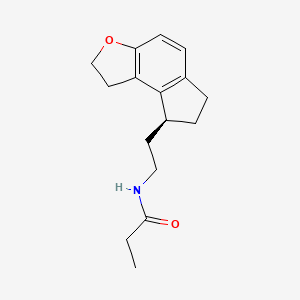

Molecular Structure Analysis

Ramelteon has a molecular formula of C16H21NO2 . It has a high affinity for the MT1 and MT2 receptors . The molecular structure consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core .

Chemical Reactions Analysis

Ramelteon’s synthesis involves several carbon–carbon and carbon–heteroatom bond-forming reactions . Key steps include Ir-catalyzed O-vinylation, Rh-catalyzed vinyl ether annulation through directed C–H bond activation, and enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .

Aplicaciones Científicas De Investigación

Treatment of Insomnia in Older Adults

Ramelteon, a melatonin receptor agonist, has been studied for its efficacy in treating insomnia, particularly in older adults. A systematic review and meta-analysis have shown significant improvements in total sleep time, sleep latency, and sleep quality among users compared to placebo . This suggests that Ramelteon could be a preferred option for managing insomnia in this demographic, where safe treatment options are limited.

Psoriasis and Inflammatory Skin Conditions

Ramelteon has demonstrated potential in dermatological applications, specifically for psoriasis, an immune-related inflammatory skin disease. Topical application of Ramelteon has shown ameliorative effects on psoriasiform inflammation in mice models, significantly reducing inflammatory cytokines and improving psoriatic lesion scores . This indicates a promising avenue for Ramelteon as an adjunct therapy for immune-triggered inflammatory skin conditions.

Neuroprotection Against Anesthesia-Induced Cytotoxicity

In the context of neurology, Ramelteon has been investigated for its protective effects against cytotoxicity induced by isoflurane in brain microvascular endothelial cells. The drug ameliorated oxidative stress by suppressing the generation of mitochondrial reactive oxygen species . This suggests that Ramelteon could have therapeutic potential in protecting the brain’s vascular system during surgical procedures involving anesthesia.

Modulation of Sleep Disorders

Beyond its use in older adults, Ramelteon’s role in modulating sleep disorders at large has been a subject of research. Its ability to act on melatonin receptors makes it a candidate for broader applications in treating various sleep-related issues, potentially improving the quality of life for individuals with chronic sleep disturbances .

Anti-inflammatory and Immunomodulatory Activities

Ramelteon’s anti-inflammatory properties have been confirmed through studies showing its ability to lower the expression of cytokines and suppress inflammatory pathways. This pharmacological profile positions Ramelteon as a potential therapeutic agent for conditions characterized by inflammation and immune system dysregulation .

Potential Applications in Mental Health

Given its impact on sleep and potential anti-inflammatory effects, Ramelteon may have implications in mental health, particularly in disorders where sleep disturbances are a common symptom. While direct research might be limited, the intersection of sleep, inflammation, and mental health suggests a possible research trajectory for Ramelteon in this field .

Mecanismo De Acción

Target of Action

Ramelteon is a tricyclic synthetic analog of melatonin . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), also known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period and is thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors . Ramelteon’s action on these receptors is believed to contribute to its sleep-promoting properties .

Biochemical Pathways

Ramelteon has been found to activate the Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress. This activation can lead to the alleviation of oxidative stress in various cells and tissues . Furthermore, Ramelteon has been shown to regulate the Hippo pathway, which is involved in organ size control and tumor suppression .

Pharmacokinetics

When administered orally to humans in doses ranging from 4 to 64 mg, Ramelteon undergoes rapid, high first-pass metabolism . It exhibits linear pharmacokinetics with substantial intersubject variability . Ramelteon has a half-life of 1 to 2.6 hours . The major isozyme involved in the metabolism of Ramelteon is CYP1A2 .

Result of Action

Ramelteon has been shown to have several molecular and cellular effects. It can alleviate cellular senescence in neuronal cells induced by 6-OHDA through inhibiting the p21/p53 signaling pathway . It also mitigates oxidative stress by increasing the expression of Nrf2 . In addition, Ramelteon can improve pulmonary fibrosis by regulating the Hippo pathway .

Action Environment

Ramelteon’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Furthermore, its metabolism can be influenced by the function of the liver, as patients with hepatic impairment experienced a significant increase in exposure . Age can also affect the pharmacokinetics of Ramelteon, with elderly patients showing higher AUC and Cmax than younger adults .

Propiedades

IUPAC Name |

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045951 | |

| Record name | Ramelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.64e-02 g/L | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive | |

| Record name | Ramelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramelteon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ramelteon | |

Color/Form |

Crystals from ethyl acetate | |

CAS RN |

196597-26-9 | |

| Record name | Ramelteon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramelteon [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ramelteon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramelteon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 °C | |

| Record name | Ramelteon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

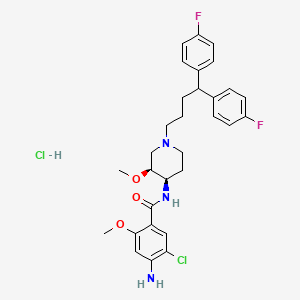

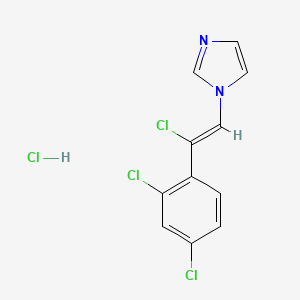

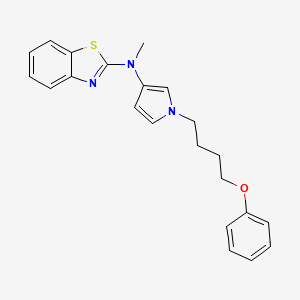

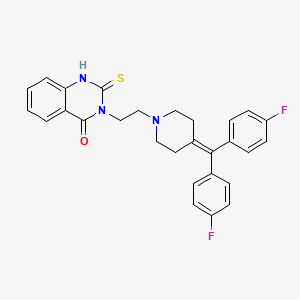

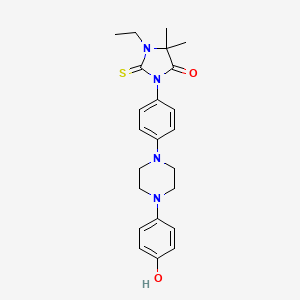

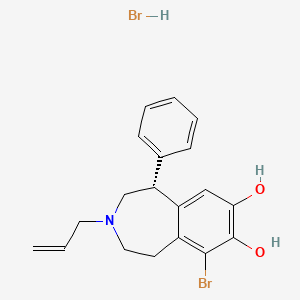

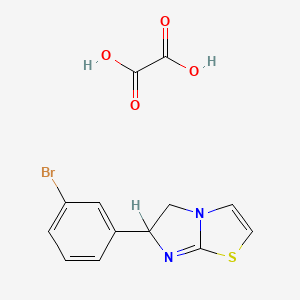

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)